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Molecular Mechanism of Action

Camizestrant directly targets the estrogen receptor alpha (ERα) with a dual mechanism. The diagram below

illustrates this pathway and the experimental models used to validate it.
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As shown above, camizestrant's mechanism is characterized by:
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Complete ER Antagonism: It competitively binds to the ligand-binding domain of the ER, completely

blocking both Activation Function-1 (AF1) and AF2 domains. This pure antagonism prevents receptor
activation, whether by estrogen or constitutive activity from ESR1 mutations [1] [2].

ERα Degradation: The binding induces a conformational change in the ER that increases its
hydrophobicity and instability, leading to its subsequent degradation via the ubiquitin-proteasome

pathway [2]. This degradation depletes cellular levels of the ER protein, permanently disabling the
pathway.

Key Preclinical and Clinical Evidence

The efficacy of this mechanism is supported by substantial data, summarized in the following tables.

Table 1: Summary of Key Preclinical Findings for Camizestrant

Study Model Key Findings Significance

ER+ Breast Cancer
Cell Lines (e.g., MCF7,
CAMA-1)

Robust ER degradation, potent

antiproliferative activity, and modulation
of ER-regulated gene expression [1].

Confirms potent, selective anti-

tumor activity in vitro.

ESR1 Mutant (ESR1m)
Models

Maintained potent ER degradation and
antiproliferative activity against

constitutively active ER variants [1].

Demonstrates potential to
overcome a common mechanism

of resistance to aromatase
inhibitors.

Fulvestrant-Resistant
PDX Models

Delivered strong antitumor activity in
models resistant to the first-generation

SERD fulvestrant [1].

Suggests camizestrant may have
superior efficacy and a broader

treatment window.

Combination Studies
(with CDK4/6i, PI3Kαi,
mTORi, AKTi)

Increased antitumor activity in both

treatment-naive and resistant models,
independent of PI3K pathway mutation

status [1].

Supports rational combination

strategies to address or preempt
resistance.

Table 2: Summary of Key Clinical Trial Data for Camizestrant
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Trial
(Phase)

Patient Population Key Efficacy Results Key Safety Findings

SERENA-1
(Phase I)
[3]

Women with

ER+/HER2-
advanced breast

cancer, heavily pre-
treated.

Antitumor activity observed at

all doses (25-450 mg),
regardless of prior CDK4/6i,

fulvestrant, or ESR1 mutation
status [3].

Most TRAEs were Grade 1-2.

Most common: visual effects
(photopsia), bradycardia,

fatigue. No Grade 3+ TRAEs at
doses ≤150 mg [3].

SERENA-6
(Phase III)
[4] [5]

1st-line HR+/HER2-
advanced breast

cancer with
emergent ESR1

mutation on AI +
CDK4/6i.

PFS: Camizestrant + CDK4/6i
reduced risk of

progression/death by 56% vs.
continuing AI + CDK4/6i (HR

0.44; median PFS 16.0 vs. 9.2
mos) [4].

Safety profile consistent with
known profiles of each drug.

Higher Grade ≥3 AEs (60% vs
46%) were driven by longer

exposure to CDK4/6i.
Discontinuation rates were very

low (1-2%) [4].

SERENA-2
(Phase II)
[5]

ER+ locally

advanced or
metastatic breast

cancer post-
endocrine therapy.

Demonstrated a PFS benefit

versus fulvestrant, irrespective
of ESR1 mutation status or

prior CDK4/6 inhibitor
treatment [5].

Information specifically from

SERENA-2 not detailed in
provided results.

Experimental Protocols from Key Studies

The following workflows detail the core methodologies used to generate the data in the preclinical and

clinical studies cited above.

1. In Vitro Gene Expression and Proliferation Analysis

This protocol is used to assess the immediate molecular and cellular effects of camizestrant, as described in

the preclinical study [1].
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2. SERENA-6 Phase III Trial ctDNA-Guided Design

This innovative trial design used circulating tumor DNA (ctDNA) to dynamically adjust treatment,

representing a shift towards proactive management of resistance [4] [5].
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Pharmacokinetics and Drug Properties

Camizestrant was specifically designed to overcome the limitations of the first-generation SERD

fulvestrant, which has poor oral bioavailability and requires intramuscular injection [1] [2].

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 7 Tech Support

https://www.smolecule.com/products/s1965369?utm_src=pdf-body-img
https://www.smolecule.com/products/s1965369?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10690091/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11116652/
https://www.smolecule.com/products/s1965369?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


ADME Profile: Camizestrant is a low molecular weight, low lipophilicity base with good permeability

[6].
Human PK Prediction: A physiologically-based pharmacokinetic (PBPK) model was developed using

integrated mechanistic data. This model successfully recapitulated non-linear PK observed in dogs
and predicted broadly linear PK in humans at pharmacologically relevant doses, which was later

confirmed in clinical trials [6].
Clinical PK: In the SERENA-1 Phase I trial, camizestrant was rapidly absorbed, with a median time

to maximum concentration of 2-4 hours and an estimated half-life of 20-23 hours, supporting once-
daily oral dosing [3].

Current Status and Future Directions

Camizestrant's development program is extensive, investigating its use across the breast cancer continuum:

Early-Stage Breast Cancer: The CAMBRIA-1 and CAMBRIA-2 Phase III trials are evaluating
camizestrant as an adjuvant treatment for ER+/HER2-negative early breast cancer at intermediate or

high risk of recurrence, comparing it to standard endocrine therapy (aromatase inhibitors or
tamoxifen) [7].

Regulatory Status: Based on the positive SERENA-6 results, camizestrant has been granted
Breakthrough Therapy Designation (BTD) in the U.S. for use in combination with a CDK4/6

inhibitor in first-line advanced HR-positive breast cancer upon emergence of an ESR1 mutation [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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